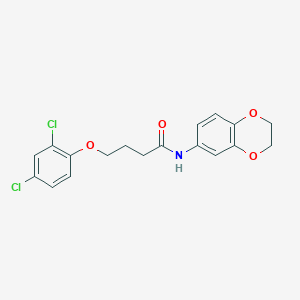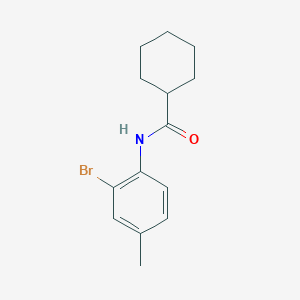
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C14H10Cl2N2O3 This compound is characterized by the presence of chloro, nitro, and methoxy functional groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide.
The reaction conditions often include maintaining the temperature at around 0-5°C during the acylation step to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions, such as using potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the oxidation of the methoxy group.
Substituted Benzamides: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
The compound’s structural similarity to certain pharmacologically active molecules makes it a candidate for drug development studies. Researchers explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent by modifying its structure to enhance activity and reduce toxicity.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.
作用机制
The mechanism of action of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially useful in applications where specific interactions are required.
属性
CAS 编号 |
32060-31-4 |
|---|---|
分子式 |
C14H10Cl2N2O4 |
分子量 |
341.1 g/mol |
IUPAC 名称 |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-4-3-9(18(20)21)7-11(12)16/h2-7H,1H3,(H,17,19) |
InChI 键 |
BXYJUWMZQVVFSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


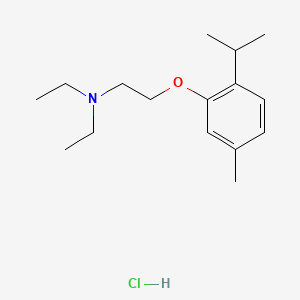

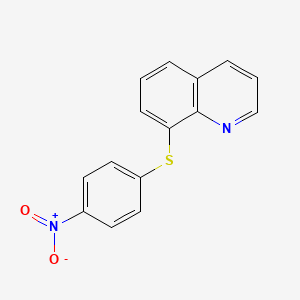
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
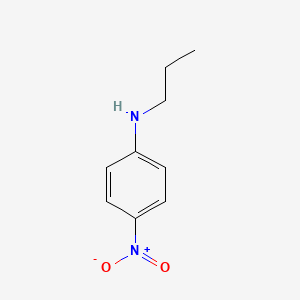
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)




